N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Structural Features and Nomenclature
This compound possesses a distinctive molecular architecture that combines two important heterocyclic systems through an amine linkage. The compound's systematic nomenclature reflects its complex structure, incorporating both the four-membered azetidine ring and the five-membered pyrazole ring system. The molecule features a 1-methyl substitution on the pyrazole ring at the nitrogen-1 position, while the amino group at the 4-position of the pyrazole ring serves as the connecting point to the 3-position of the azetidine ring.
The compound exists as a dihydrochloride salt, indicating the presence of two hydrochloride ions associated with the basic nitrogen atoms in the molecule. This salt formation significantly enhances the compound's water solubility and stability, making it more suitable for various pharmaceutical applications and research purposes.
Table 1: Molecular Characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1820651-25-9 | |
| Molecular Formula | C₇H₁₄Cl₂N₄ | |
| Molecular Weight | 225.12 g/mol | |
| IUPAC Name | This compound | |
| Purity (Commercial) | 95% |
The structural complexity of this compound arises from the presence of four nitrogen atoms distributed across two distinct heterocyclic systems. The azetidine ring contains one nitrogen atom as part of its four-membered saturated ring structure, while the pyrazole ring incorporates two nitrogen atoms in adjacent positions within its five-membered aromatic system. This arrangement creates multiple sites for potential hydrogen bonding and electronic interactions, which are crucial factors in determining the compound's biological activity and pharmacological properties.
The molecular geometry of the compound is particularly interesting due to the strain inherent in the four-membered azetidine ring. Azetidines exhibit significant ring strain of approximately 25.4 kcal/mol, which lies between the higher strain of aziridines and the more stable pyrrolidine rings. This structural tension imparts unique reactivity characteristics that can be exploited in synthetic transformations and may contribute to specific biological activities.
Historical Context in Heterocyclic Chemistry
The development of this compound reflects the rich historical evolution of heterocyclic chemistry, particularly the systematic exploration of nitrogen-containing ring systems. The pyrazole component of this molecule traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Subsequently, Hans von Pechmann developed a classical synthetic method for pyrazole synthesis in 1898, utilizing acetylene and diazomethane as starting materials.
The historical significance of pyrazole chemistry extends beyond basic synthetic methodology to encompass fundamental understanding of heterocyclic reactivity and properties. Pyrazole compounds were recognized early for their amphoteric character, possessing both acidic and basic properties due to the presence of two different types of nitrogen atoms within the ring structure. The acidic pyrrole-like nitrogen atom can readily donate protons, while the basic pyridine-like nitrogen atom can accept protons, creating a versatile chemical platform for further derivatization.
Azetidine chemistry developed along a different historical trajectory, with researchers initially focusing on understanding the unique properties imparted by the four-membered ring structure. The synthesis of azetidines presented significant challenges due to the inherent ring strain, making their preparation more complex than that of other saturated nitrogen heterocycles. Early synthetic approaches included the reduction of azetidinones (β-lactams) with lithium aluminum hydride, as well as multistep routes starting from readily available precursors such as 3-amino-1-propanol.
The convergence of azetidine and pyrazole chemistry in compounds like this compound represents a more recent development in heterocyclic chemistry, reflecting the modern pharmaceutical industry's systematic approach to combining proven structural motifs. This strategy emerged from the recognition that individual heterocyclic systems often possess complementary properties that can be synergistically combined to enhance overall biological activity.
Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to the Target Compound
Significance in Modern Pharmaceutical Research
This compound exemplifies the contemporary pharmaceutical industry's strategic approach to drug discovery, which emphasizes the systematic combination of validated heterocyclic scaffolds to create novel therapeutic agents. The compound's significance in modern pharmaceutical research stems from the well-established biological activities associated with both pyrazole and azetidine structural motifs, as well as the potential for synergistic effects when these systems are combined within a single molecular framework.
Pyrazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, with numerous compounds reaching clinical development and market approval. The pyrazole scaffold has proven particularly valuable in the development of protein kinase inhibitors, a crucial class of anticancer therapeutics. Among the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, eight contain pyrazole rings, including clinically important agents such as crizotinib, ruxolitinib, and erdafitinib. These compounds demonstrate the pyrazole ring's ability to provide optimal interactions within the adenosine triphosphate-binding sites of target kinases while maintaining favorable drug-like properties.
The pyrazole scaffold's utility extends beyond kinase inhibition to encompass a broad spectrum of biological activities. Research has documented pyrazole derivatives exhibiting antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitor activities. This diverse pharmacological profile reflects the structural versatility of the pyrazole ring system and its ability to participate in various molecular recognition events within biological systems.
Azetidine derivatives represent an equally promising area of pharmaceutical research, with compounds demonstrating significant biological activities including antibacterial, antifungal, antitubercular, anticancer, and antioxidant properties. The four-membered ring structure of azetidines imparts unique chemical reactivity that can be strategically exploited in drug design. The ring strain inherent in azetidines creates opportunities for targeted bond cleavage under specific biological conditions, potentially leading to controlled drug release or activation mechanisms.
Table 3: Biological Activities Associated with Pyrazole and Azetidine Scaffolds
| Scaffold | Primary Activities | Clinical Examples | Research Status |
|---|---|---|---|
| Pyrazole | Kinase inhibition, anti-inflammatory, antimicrobial | Crizotinib, Ruxolitinib, Erdafitinib | 8 FDA-approved kinase inhibitors contain pyrazole |
| Azetidine | Antibacterial, anticancer, antifungal | Various research compounds | Active research phase |
| Combined Systems | Enhanced selectivity, improved pharmacokinetics | Research compounds | Emerging area of investigation |
Recent research in cyclin-dependent kinase inhibition has highlighted the potential of pyrazole-containing compounds as anticancer agents. Specifically, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent cyclin-dependent kinase 2 inhibitory activity, with lead compounds achieving inhibition constants in the low nanomolar range. These findings underscore the continued relevance of pyrazole chemistry in contemporary drug discovery efforts and suggest that compounds incorporating both pyrazole and azetidine motifs may offer enhanced therapeutic potential.
The strategic combination of azetidine and pyrazole functionalities in this compound represents an approach that capitalizes on the complementary properties of these heterocyclic systems. The pyrazole ring provides a well-validated pharmacophore with proven ability to interact with various biological targets, while the azetidine ring introduces additional structural complexity and potential reactivity that may enhance selectivity or provide novel mechanisms of action. This molecular design strategy aligns with current trends in pharmaceutical research that emphasize the development of compounds with improved selectivity profiles and reduced off-target effects.
The compound's potential significance is further enhanced by its salt form as a dihydrochloride, which addresses common pharmaceutical challenges related to solubility and stability. The improved water solubility conferred by the salt formation facilitates formulation development and may enhance bioavailability in biological systems. Additionally, the increased stability of the salt form supports both research applications and potential therapeutic development by ensuring consistent compound quality and extended shelf life.
Properties
IUPAC Name |
N-(azetidin-3-yl)-1-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVUGOWZTZQQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Core Synthesis
The azetidine ring, a key heterocyclic component, is typically synthesized via cyclization reactions from suitable precursors such as azetidin-3-one hydrochloride or related derivatives.
Hinsber Reaction : One common approach involves the Hinsber reaction, where azetidin-3-one hydrochloride is reacted with suitable amines or nucleophiles to generate the azetidine ring. For example, the conversion of azetidin-3-one hydrochloride to intermediate 3 involves cyclization under basic or neutral conditions, often employing reagents like DCC or carbodiimides to facilitate ring closure.
Cyclization of Amino Alcohols : Another method involves cyclization of amino alcohols, such as 1-amino-3-chloro-propan-2-ol derivatives, using reagents like ethanesulfonyl chloride, followed by ring closure under controlled conditions. This pathway is noted for its green chemistry aspects, utilizing less pollutional reagents and achieving high yields.
Hydrogenation and Reduction : The azetidin-3-one hydrochloride can be hydrogenated or reduced to generate the corresponding azetidine derivatives, often employing palladium catalysts under hydrogen pressure. This method is useful for obtaining intermediates with high purity.
Pyrazole Ring Functionalization
The pyrazole moiety is introduced via nucleophilic substitution, coupling reactions, or cyclization of suitable precursors.
Methylation of Pyrazole : The methyl group at the N-1 position of pyrazole is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions, often in polar aprotic solvents like DMSO or DMF.
Formation of Pyrazol-4-amine : The amino group at the 4-position is typically installed via nucleophilic substitution or reduction of nitro precursors, with subsequent purification confirmed through NMR and HPLC techniques.
Coupling with Azetidine Derivatives : The pyrazole ring can be coupled with the azetidine core through various cross-coupling reactions, including Suzuki or Buchwald-Hartwig amination, using palladium catalysts and suitable ligands. These reactions are optimized for high yield and minimal by-products.
Salt Formation: Dihydrochloride
The final step involves converting the free base into its dihydrochloride salt to enhance solubility and stability.
Hydrochloric Acid Treatment : The free base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas is bubbled through the solution at low temperature (0°C). The mixture is then refluxed for several hours to ensure complete salt formation. The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.
Alternative Methods : Some protocols involve direct addition of concentrated hydrochloric acid to the free base in a suitable solvent, followed by crystallization to isolate the dihydrochloride salt.
Research Findings and Data Tables
Research Trends and Innovations
Recent advances emphasize environmentally friendly synthesis routes, such as microreactor technology for azetidine synthesis, and the use of benign reagents like TEMPO for oxidation steps. These methods improve yield, reduce waste, and lower costs, aligning with industrial scalability.
Green Synthesis : Utilization of microchannel reactors for oxidation steps minimizes solvent use and reaction time.
Catalyst Optimization : Palladium catalysis remains central, with ligand modifications enhancing selectivity and turnover number.
Cost and Environmental Benefits : Replacing expensive reagents with more sustainable alternatives and employing solvent recycling techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s tertiary amine and pyrazole’s aromatic system enable substitution reactions.
-
Example : Aza-Michael addition with imidazole or benzotriazole forms hybrid compounds like azetidine-benzimidazole derivatives under mild conditions .
Oxidation Reactions
The pyrazole’s methyl group and azetidine’s amine are oxidation targets.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Methyl Oxidation | KMnO₄, acidic/neutral medium | Pyrazole-4-carboxylic acid derivative | |
| Amine Oxidation | H₂O₂, catalytic metal ions | N-Oxide formation |
-
Mechanistic Insight : Oxidation of the pyrazole methyl group to carboxylic acid proceeds via radical intermediates.
Reduction Reactions
Catalytic hydrogenation can modify substituents or reduce unsaturated bonds.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Debenzylation | H₂, Pd/C, 60°C | Deprotected azetidine derivatives | |
| Nitro Group Reduction | NaBH₄, LiAlH₄ | Amine regeneration |
-
Application : Hydrogenolysis removes benzyl protecting groups from azetidine nitrogen under 40–60 psi H₂ .
Acid-Base Reactions
The dihydrochloride salt undergoes neutralization to release the free base.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Neutralization | NaOH, aqueous | Free amine form | |
| Salt Formation | HCl gas, ethanol | Stabilized hydrochloride salt |
Ring-Opening Reactions
Azetidine’s strained four-membered ring is susceptible to acid-catalyzed cleavage.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Acid Hydrolysis | HCl, reflux | Linear amino derivatives |
Cross-Coupling Reactions
The pyrazole ring participates in metal-catalyzed cross-coupling.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl pyrazole-azetidine hybrids |
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Example : Brominated pyrazole-azetidine derivatives couple with boronic acids to form biaryl structures .
Key Structural and Spectroscopic Insights
Scientific Research Applications
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Azetidine-Containing Derivatives
Azetidine rings are less common in pharmaceuticals compared to five- or six-membered rings, but they offer conformational rigidity and metabolic stability. Key comparisons:
Key Observations :
Pyrazole Amines and Derivatives
Pyrazole rings are widely used in drug design due to their hydrogen-bonding capacity. Comparisons include:
Key Observations :
Key Observations :
- Azoamidine dihydrochlorides in leverage the salt form for aqueous-phase radical initiation, unlike the target compound’s role in organic synthesis.
- Both classes benefit from dihydrochloride’s stability and solubility but differ in reactivity (azo groups vs. azetidine-pyrazole).
Data Gaps and Future Research
Biological Activity
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1820651-25-9
- Molecular Formula : C7H14Cl2N4
- Molecular Weight : 224.13 g/mol
- Purity : 95% .
The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert effects through the following mechanisms:
- Cell Cycle Arrest : Studies have shown that this compound can induce apoptosis in cancer cell lines by causing cell cycle arrest at the mitotic phase, as evidenced by increased levels of phosphorylated histone H3 .
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit protein-protein interactions, particularly in the context of disease models, such as those targeting PEX14 and PEX5 interactions, which are critical in certain parasitic infections .
- Selectivity and Potency : The compound demonstrates a significant selectivity for specific kinases, which may enhance its therapeutic efficacy while minimizing off-target effects. For instance, it has shown a high IC50 value against various cytochrome P450 enzymes, indicating lower potential for metabolic interference .
Pharmacological Effects
The biological activity of this compound extends across various pharmacological domains:
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in prostate and kidney cancer cell lines, with associated increases in reactive oxygen species (ROS) levels and activation of caspases 3 and 9 .
- In Vivo Models : Animal models have shown that the compound can effectively reduce tumor growth when administered at specific dosages, indicating its potential as an anticancer agent .
- Structure–Activity Relationship (SAR) : Research into the SAR of pyrazolo compounds has revealed that modifications to the azetidine ring can significantly enhance biological activity and selectivity against target proteins involved in disease pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride?
- Methodological Answer : Optimize reaction parameters by:
- Using copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Monitoring reaction progress via thin-layer chromatography (TLC) and confirming completion by NMR .
- Purifying the product via column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity .
Q. How can researchers confirm the purity and structural integrity of the compound?
- Methodological Answer :
- Purity : Use TLC with UV visualization and HPLC-MS for quantitative analysis .
- Structural Confirmation :
- H/C NMR: Compare chemical shifts with analogs (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm; azetidine N-H signals at δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 215) .
Q. What experimental precautions are required for handling hygroscopic dihydrochloride salts?
- Methodological Answer :
- Store the compound in anhydrous conditions with desiccants (e.g., silica gel) under inert gas (N/Ar).
- Use anhydrous solvents (e.g., dried DCM or MeOH) during synthesis to avoid hydrolysis .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXL for refinement and SHELXS for phase determination. Analyze hydrogen bonding (e.g., N–H···Cl interactions) to stabilize the crystal lattice .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate bond lengths/angles.
- Reactivity Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole and azetidine rings .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .
Q. How can researchers resolve contradictory NMR data arising from tautomerism or dynamic effects?
- Methodological Answer :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals (e.g., pyrazole tautomerism).
- Use 2D NMR (HSQC, HMBC) to correlate protons with C signals and validate assignments .
- Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian) .
Q. What strategies are effective for designing analogs with improved biological activity?
- Methodological Answer :
- Core Modifications : Replace the methyl group on the pyrazole with halogens (e.g., Br, Cl) or electron-withdrawing groups to enhance metabolic stability .
- Salt Forms : Test alternative counterions (e.g., sulfate, citrate) for solubility optimization .
- SAR Studies : Synthesize analogs (e.g., N-cyclopropyl or N-thiazolyl derivatives) and evaluate activity in cellular assays (IC, EC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
- Methodological Answer :
- Confirm purity via elemental analysis (C, H, N, Cl) and HRMS.
- Check for isotopic patterns (e.g., Cl/Cl in dihydrochloride salts) using high-resolution MS .
Q. What steps mitigate batch-to-batch variability in synthetic yield?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
